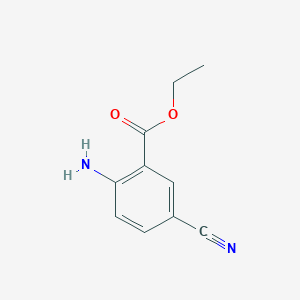
(2-Amino-6-(trifluoromethyl)phenyl)methanol
Vue d'ensemble
Description
“(2-Amino-6-(trifluoromethyl)phenyl)methanol” is also known as "2-amino-6-(trifluoromethyl)benzyl alcohol" . It is a member of (trifluoromethyl)benzenes .
Molecular Structure Analysis
The molecular structure of “(2-Amino-6-(trifluoromethyl)phenyl)methanol” is characterized by the presence of an amino group and a trifluoromethyl group on the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Amino-6-(trifluoromethyl)phenyl)methanol” are not available, it’s worth noting that trifluoromethyl groups are often involved in various chemical reactions, including nucleophilic substitution and free radical reactions .Physical And Chemical Properties Analysis
“(2-Amino-6-(trifluoromethyl)phenyl)methanol” is a colorless to light yellow liquid . Its molecular weight is 176.14 .Applications De Recherche Scientifique
Synthesis and Catalysis
(2-Amino-6-(trifluoromethyl)phenyl)methanol and related compounds have been explored in the field of synthesis and catalysis. For instance, they have been used in the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This method shows advantages like milder reaction conditions and higher yields compared to traditional methods, enhancing chemical diversity (Sun, Sun, & Rao, 2014).
Reductive Processes
Compounds like (2-Pyridyl)phenyl methanol, which share a structural resemblance, have been utilized as reagents in metal-free reduction of nitro aromatic compounds. They act as hydrogen donors in the formation of β-amino esters through a domino process involving reduction and conjugate addition steps (Giomi, Alfini, & Brandi, 2011).
Ligand Synthesis
In ligand synthesis, related compounds like tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol have been prepared through Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. These ligands form stable complexes used in catalysis, demonstrating advantages like low catalyst loadings and compatibility with various reaction conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Molecular Structure and Dynamics
Studies have also been conducted on the molecular structure and dynamics of compounds like tris(2-(dimethylamino)phenyl)methanol. Investigations using methods like X-ray diffraction and NMR have provided insights into the conformational behavior and hydrogen bond roles in these molecules (Niu et al., 2015).
Lipid Dynamics in Biological Membranes
Methanol, a common solvent in these types of compounds, has been studied for its impact on lipid dynamics in biological and synthetic membranes. Research has shown that methanol can significantly affect transmembrane protein behaviors, emphasizing the importance of solvent choice in biomembrane studies (Nguyen et al., 2019).
Visual Recognition of Amino Acid Derivatives
In the field of enantiomeric recognition, studies have shown that certain chiral host molecules can exhibit enantioselective coloration when complexed with amino acid derivatives in methanol solutions. This has applications in the development of new methods for chiral discrimination (Tsubaki et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
[2-amino-6-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLPYPTYMDAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-(trifluoromethyl)phenyl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)

![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)


![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)
![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)

